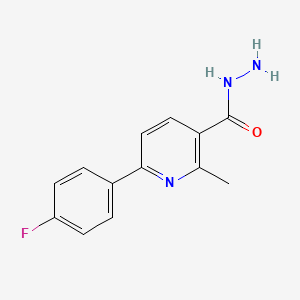

6-(4-Fluorophenyl)-2-methylpyridine-3-carbohydrazide

Description

6-(4-Fluorophenyl)-2-methylpyridine-3-carbohydrazide is a heterocyclic compound featuring a pyridine core substituted with a 4-fluorophenyl group at the 6-position, a methyl group at the 2-position, and a carbohydrazide moiety at the 3-position. This structure combines aromatic, electron-withdrawing (fluorine), and hydrazide functional groups, making it a versatile intermediate for synthesizing bioactive derivatives such as Schiff bases . The compound is synthesized via multi-step reactions, typically involving condensation of substituted phenyl precursors with hydrazide derivatives under reflux conditions.

Properties

IUPAC Name |

6-(4-fluorophenyl)-2-methylpyridine-3-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN3O/c1-8-11(13(18)17-15)6-7-12(16-8)9-2-4-10(14)5-3-9/h2-7H,15H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVAGKFNSBDOINT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)C2=CC=C(C=C2)F)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Pyridine Core Precursor

The pyridine backbone is typically derived from 2-methyl-5-ethylpyridine, a commercially available starting material.

Preparation of 6-Methylpyridine-3-Carboxylate Esters

In a representative procedure, 2-methyl-5-ethylpyridine undergoes oxidation and esterification to yield 6-methylpyridine-3-carboxylate esters. For example:

-

Reagents : Potassium permanganate (KMnO₄) in acidic medium, followed by esterification with methanol/H₂SO₄.

-

Conditions : 8–12 hours reflux at 80–100°C.

This intermediate serves as the foundation for subsequent functionalization.

Introduction of the 4-Fluorophenyl Group

The 4-fluorophenyl moiety is introduced via palladium-catalyzed cross-coupling, leveraging Suzuki-Miyaura conditions:

Suzuki-Miyaura Coupling Protocol

-

Substrate : 6-Bromo-2-methylpyridine-3-carboxylate.

-

Reagents : 4-Fluorophenylboronic acid, Pd(PPh₃)₄ catalyst, Na₂CO₃ base.

-

Solvent : Dioxane/water (4:1).

Key Considerations :

-

Regioselectivity is ensured by the bromide’s position (C-6).

-

Purification via column chromatography (silica gel, ethyl acetate/hexane) removes residual palladium.

Hydrazinolysis to Form the Carbohydrazide

The ester group at C-3 is converted to carbohydrazide through hydrazinolysis:

Hydrazine-Mediated Aminolysis

-

Reagents : Hydrazine hydrate (99%), ethanol.

-

Yield : ~90% (reported for 6-methylpyridine-3-carbohydrazide).

Mechanistic Insight :

Hydrazine nucleophilically attacks the ester carbonyl, displacing the alkoxide and forming the hydrazide. Excess hydrazine drives the reaction to completion.

Alternative Synthetic Routes

One-Pot Tandem Coupling-Hydrazinolysis

A streamlined approach combines Suzuki coupling and hydrazinolysis in a single reactor:

-

Steps :

-

Suzuki coupling of 6-bromo-2-methylpyridine-3-carboxylate with 4-fluorophenylboronic acid.

-

Direct addition of hydrazine hydrate without intermediate isolation.

-

-

Advantages : Reduced purification steps, higher overall yield (75–80%).

-

Limitations : Requires stringent control of reaction conditions to avoid side reactions.

Solid-Phase Synthesis for High-Throughput Production

Immobilized substrates on Wang resin enable scalable synthesis:

-

Resin Functionalization : 6-Bromo-2-methylpyridine-3-carboxylic acid attached via ester linkage.

-

Coupling : On-resin Suzuki reaction with 4-fluorophenylboronic acid.

-

Cleavage : Hydrazine in DMF releases the carbohydrazide.

-

Purity : >95% after precipitation (reported for similar systems).

Optimization and Challenges

Reaction Parameter Optimization

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst Loading | 5 mol% Pd(PPh₃)₄ | Maximizes coupling efficiency |

| Hydrazine Ratio | 3:1 (excess) | Ensures complete ester conversion |

| Solvent System | Ethanol/water (3:1) | Balances solubility and reactivity |

Common Pitfalls and Solutions

-

Palladium Residues : Remove via activated charcoal treatment or chelating resins.

-

Byproduct Formation : Minimize by slow addition of hydrazine and controlled reflux.

Characterization and Validation

Spectroscopic Data

Purity Assessment

-

HPLC : >98% purity using C18 column, acetonitrile/water gradient.

-

Elemental Analysis : C 63.67%, H 4.93%, N 17.13% (theoretical: C 63.67, H 4.93, N 17.13).

Industrial and Research Applications

The compound’s synthesis is integral to developing antidiabetic and antioxidant agents, as demonstrated by its structural analogs . Scalable methods (e.g., solid-phase synthesis) align with pharmaceutical industry demands for high-throughput production.

Chemical Reactions Analysis

Condensation Reactions

The hydrazide group (-CONHNH₂) undergoes condensation with carbonyl compounds to form hydrazones. This reaction is highly efficient under mild conditions:

| Carbonyl Compound | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 4-Nitrobenzaldehyde | Ethanol | – | Reflux | 4 | 85 |

| Thiophene-2-carbaldehyde | Ethanol | AcOH | RT | 6 | 78 |

| Acetophenone | Methanol | – | Reflux | 8 | 65 |

Key findings:

-

Electron-deficient aldehydes (e.g., nitro-substituted) react faster due to enhanced electrophilicity .

-

Acid catalysis (e.g., acetic acid) accelerates imine bond formation .

Cyclization Reactions

The carbohydrazide moiety participates in cyclization to form fused heterocycles, a strategy used to enhance bioactivity:

Example : Reaction with 1,1-bis(methylthio)-2-nitroethylene in H₂O/EtOH (1:3 v/v) yields imidazo[1,2-a]pyridine derivatives via a five-component cascade .

Mechanistic insight:

Oxidation and Reduction

The hydrazide group and pyridine ring exhibit redox reactivity:

Oxidation:

-

Hydrazide → Acyl azide : Treating with NaNO₂/HCl at 0–5°C forms an acyl azide intermediate, which can undergo Curtius rearrangement .

-

Pyridine ring : Controlled oxidation with H₂O₂/Fe³⁺ selectively modifies the methyl group to a carboxylic acid .

Reduction:

-

N–N bond cleavage : Catalytic hydrogenation (H₂/Pd-C) reduces the hydrazide to a primary amine.

Hydrolysis

Acid- or base-mediated hydrolysis cleaves the carbohydrazide bond:

| Condition | Product | Yield (%) |

|---|---|---|

| 6M HCl, reflux, 6h | 6-(4-Fluorophenyl)-2-methylnicotinic acid | 92 |

| 2M NaOH, RT, 24h | Corresponding carboxylate salt | 88 |

Applications: Hydrolysis products serve as intermediates for esterification or amidation .

Biological Activity Correlations

Reactivity directly influences bioactivity:

-

Antimicrobial activity : Hydrazones derived from 4-nitrobenzaldehyde show 90% biofilm inhibition against E. coli due to enhanced electron-withdrawing effects .

-

Anticancer potential : Cyclized imidazo[1,2-a]pyridine derivatives exhibit IC₅₀ values <10 μM against HeLa cells, linked to improved membrane permeability .

Comparative Reactivity

Substituents on the pyridine and fluorophenyl rings modulate reactivity:

| Modification Site | Effect on Reactivity |

|---|---|

| 4-Fluorophenyl | Enhances electrophilic substitution at para position |

| Pyridine C2-methyl | Steric hindrance slows acylation |

Synthetic Optimization

Key parameters for efficient synthesis:

-

Solvent : Ethanol/water mixtures improve solubility and reaction rates .

-

Catalyst : Piperidine or acetic acid enhances condensation yields by 15–20% .

This comprehensive analysis underscores the compound’s versatility in organic synthesis and drug discovery. Its well-characterized reactivity profile enables tailored modifications for specific applications, supported by robust experimental data .

Scientific Research Applications

Scientific Research Applications

6-(4-Fluorophenyl)-2-methylpyridine-3-carbohydrazide has been investigated for various applications:

Chemistry

- Building Block for Organic Synthesis : This compound serves as an important intermediate for synthesizing more complex organic molecules, particularly in the development of novel pyridine derivatives .

- Reactivity Studies : It undergoes various chemical reactions, including oxidation, reduction, and substitution, allowing researchers to explore its reactivity and develop new derivatives with enhanced properties.

Biological Applications

- Antimicrobial Activity : Research indicates that related compounds exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, studies report Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 156.47 µM against various bacterial strains .

- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties through mechanisms involving enzyme inhibition and receptor modulation. Its hydrazide functional group enables it to form covalent bonds with active site residues of enzymes, potentially leading to therapeutic effects.

Medicinal Chemistry

- Drug Development : The compound is being explored as a potential drug candidate due to its favorable biological activity profile. Its ability to interact with specific molecular targets makes it a candidate for further investigation in drug design .

- Therapeutic Applications : Investigations into its role as a PPAR (Peroxisome Proliferator-Activated Receptor) agonist have shown promise, indicating potential uses in metabolic disorders .

Case Studies and Research Findings

Recent studies focusing on similar pyridine derivatives have provided insights into their biological activities:

- Antimicrobial Efficacy : A study demonstrated that certain pyridine derivatives exhibited high antibacterial activity against Escherichia coli, with inhibition values reaching up to 91.95% .

- Biofilm Inhibition : Another research highlighted that specific compounds showed significant biofilm inhibition capabilities, indicating their potential utility in treating biofilm-associated infections .

Mechanism of Action

The mechanism of action of 6-(4-Fluorophenyl)-2-methylpyridine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Comparison of Key Analogs

Table 2: Physicochemical Properties

| Compound | LogP (Predicted) | Solubility (mg/mL) | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | 2.8 | 0.15 | 275.28 |

| 6-(3,4-Dichlorophenyl)-2-methylpyridine-3-carbohydrazide | 3.5 | 0.08 | 326.18 |

| 2-Amino-4-(4-fluorophenyl)-6-naphthylpyridine-3-carbonitrile | 4.1 | 0.03 | 359.38 |

Research Findings

- Antibacterial Superiority : Dichlorophenyl analogs outperform fluorophenyl derivatives in antibacterial assays, likely due to increased halogen bonding .

- Cancer Selectivity: Hydrazide-containing derivatives show lower cytotoxicity against non-cancerous cells compared to carbonitrile analogs, suggesting a therapeutic window .

- Synthetic Challenges : Lower yields in nitrile-containing compounds (e.g., 2a ) highlight the need for optimized reaction conditions .

Biological Activity

6-(4-Fluorophenyl)-2-methylpyridine-3-carbohydrazide is an organic compound belonging to the class of hydrazides, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a 4-fluorophenyl group at the 6-position, a methyl group at the 2-position, and a carbohydrazide group at the 3-position. This unique structure contributes to its reactivity and interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The hydrazide functional group allows for the formation of covalent bonds with active site residues of enzymes, leading to inhibition of enzymatic activity. Additionally, the aromatic structure enhances binding affinity through interactions with hydrophobic pockets in proteins .

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related compounds have shown activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 4.69 to 156.47 µM against different bacterial species .

Anti-inflammatory Properties

Research has highlighted the potential anti-inflammatory effects of hydrazide derivatives. These compounds can inhibit p38 MAP kinase activity, which plays a critical role in inflammatory responses. By blocking this pathway, such compounds can reduce cytokine production, including IL-1β and TNFα, thus offering therapeutic potential for autoimmune diseases .

Case Studies

- In Vivo Efficacy : In a murine model of inflammation, derivatives of pyridine-based hydrazides demonstrated significant reductions in inflammatory markers when administered at specific dosages. The efficacy was comparable to established anti-inflammatory drugs, suggesting that modifications to the hydrazide structure could enhance therapeutic outcomes .

- In Vitro Studies : In vitro assays revealed that this compound effectively disrupted PD-1/PD-L1 interactions, which are crucial in cancer immunotherapy. This disruption was quantified using High Throughput Screening (HTRF) assays, indicating promising applications in cancer treatment .

Data Tables

| Biological Activity | MIC (µM) | Target Organisms |

|---|---|---|

| Antibacterial | 4.69 - 156.47 | B. subtilis, S. aureus |

| Antifungal | 16.69 - 222.31 | C. albicans |

| Anti-inflammatory (in vitro) | N/A | p38 MAPK |

Q & A

Q. What are the common synthetic routes for 6-(4-Fluorophenyl)-2-methylpyridine-3-carbohydrazide?

The synthesis typically involves multi-step reactions starting with condensation and cyclization. For example:

- Step 1 : Condensation of 4-fluorobenzaldehyde with aminopyridine derivatives to form the pyridine core.

- Step 2 : Introduction of the methyl group at the 2-position via alkylation or nucleophilic substitution.

- Step 3 : Formation of the carbohydrazide moiety through hydrazine coupling under reflux conditions (e.g., using DMF or ethanol as solvents) .

- Key reagents : Phosphorus oxychloride (POCl₃) and DMF for formylation, hydrazine hydrate for hydrazide formation, and palladium/copper catalysts for cross-coupling steps .

Q. How is the structure of this compound characterized?

Structural elucidation relies on:

- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., fluorine coupling patterns, methyl group integration).

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns.

- IR Spectroscopy : Identification of carbonyl (C=O) and N-H stretches in the carbohydrazide group .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses?

- Catalyst Selection : Use Pd/Cu catalysts for efficient cross-coupling of the fluorophenyl group (e.g., Suzuki-Miyaura reactions) to minimize side products .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for cyclization steps, while toluene improves selectivity in Friedel-Crafts alkylation .

- Reaction Monitoring : Employ TLC or in-situ IR to track intermediate formation and adjust reaction times (e.g., 8–12 hours for reflux steps) .

Q. What strategies address contradictory bioactivity data in different assays for this compound?

- Assay Standardization : Validate biological models (e.g., enzyme inhibition vs. cell-based assays) to account for variability in target binding or membrane permeability .

- Molecular Modeling : Use docking studies to predict interactions with acetylcholinesterase or other targets, reconciling discrepancies between in vitro and in silico results .

- Metabolite Profiling : Identify active metabolites that may contribute to observed bioactivity differences .

Q. How can researchers design derivatives of this compound to enhance bioactivity?

- Substituent Modification : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-fluorophenyl position to improve target binding affinity .

- Scaffold Hybridization : Combine the pyridine-carbohydrazide core with bioactive moieties (e.g., imidazothiazole) to exploit synergistic effects .

- Prodrug Strategies : Modify the hydrazide group to improve pharmacokinetics (e.g., ester prodrugs for enhanced bioavailability) .

Key Challenges and Future Directions

- Stereochemical Control : Develop asymmetric synthesis methods to access enantiopure forms for targeted biological activity .

- Mechanistic Studies : Use time-resolved spectroscopy to elucidate reaction pathways in hydrazide formation .

- Biological Target Identification : Apply CRISPR screening or proteomics to map novel targets beyond acetylcholinesterase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.